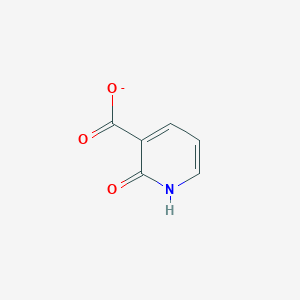

2-Hydroxynicotinic acid

Description

Overview and Contemporary Research Significance of 2-Hydroxynicotinic Acid (2-HNA)

This compound, with the chemical formula C₆H₅NO₃, is a pyridine (B92270) carboxylic acid distinguished by a hydroxyl group at the 2-position of the pyridine ring. chemicalbook.com In its solid state, 2-HNA predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), a form stabilized by intramolecular hydrogen bonding. researchgate.net This tautomerization plays a significant role in its chemical reactivity and physical properties. The compound is known to exist in four different polymorphic forms, with Form I being the most thermodynamically stable. researchgate.netrsc.org

The contemporary research significance of 2-HNA is multifaceted, with notable applications in several key areas:

Cancer Research: A primary focus of current research is 2-HNA's role as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT). researchgate.net NAPRT is a crucial enzyme in the Preiss-Handler pathway, which synthesizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.net By inhibiting this enzyme, 2-HNA can deplete NAD+ levels within cells, a strategy that is particularly effective against cancer cells that rely on this pathway for their proliferation and survival. researchgate.net Studies have demonstrated that combining 2-HNA with inhibitors of another NAD+ biosynthesis enzyme, NAMPT (such as FK866), can lead to significant apoptosis in cancer cells that are resistant to single-agent treatments. mdpi.com

Chemical Synthesis: The unique structure of 2-HNA makes it a valuable precursor in the synthesis of other pharmacologically active compounds. fishersci.no It serves as an important raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comfishersci.no For instance, it can be used to create various substituted pyridine derivatives through oxidation and reduction reactions.

Coordination Chemistry and Materials Science: 2-HNA has the ability to form complexes with various metals. For example, it forms complexes with lanthanide(III) ions, and these complexes have been studied for their luminescence properties. researchgate.netreading.ac.uk The hydroxyl and carboxyl groups of 2-HNA enable it to participate in hydrogen-bonding interactions, making it useful in the synthesis of materials like metal-organic frameworks (MOFs).

Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₃ | chemicalbook.com |

| Molecular Weight | 139.11 g/mol | chemicalbook.com |

| CAS Number | 609-71-2 | chemicalbook.com |

| Appearance | White to light yellow powder | chemicalbook.com |

| Melting Point | 258-261 °C | chemicalbook.com |

| Solubility | Soluble in water and ethanol (B145695) |

Historical Perspectives on Pyridine Carboxylic Acid Derivatives in Scientific Inquiry

The scientific investigation of pyridine and its derivatives dates back to the early 20th century. vt.edu Naturally occurring pyridine compounds were observed to inhibit plant growth, sparking early research into their biological effects. vt.edu One of the first reported pyridine derivatives with growth-inhibitory action was α-picoline-γ-carboxylic acid, which was isolated from infertile soil. vt.edu

Pyridine carboxylic acids, a class that includes nicotinic acid and its derivatives like 2-HNA, have a long history of being recognized for their biological importance. nih.gov Nicotinic acid itself is a vital nutrient, Vitamin B3, and its biosynthesis in some organisms involves pyridine derivatives. wikipedia.org

Over the years, the structural scaffold of pyridine carboxylic acid has proven to be incredibly versatile in medicinal chemistry. nih.govdovepress.com The presence of the nitrogen atom in the aromatic ring allows for a range of interactions with biological targets, such as hydrogen bonding and π-π stacking, enhancing their binding affinity. nih.govdovepress.com This has led to the development of a plethora of drugs derived from pyridine carboxylic acid isomers for treating a wide array of diseases, including tuberculosis, cancer, and diabetes. nih.gov

The development of synthetic methods, such as the Chichibabin pyridine synthesis first reported in 1924, provided pathways to produce a variety of pyridine derivatives, further fueling research into their properties and applications. wikipedia.org The ongoing exploration of pyridine carboxylic acid derivatives, including 2-HNA, continues to be an active and fruitful area of scientific inquiry, building upon a rich history of discovery. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H4NO3- |

|---|---|

Molecular Weight |

138.1g/mol |

IUPAC Name |

2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)/p-1 |

InChI Key |

UEYQJQVBUVAELZ-UHFFFAOYSA-M |

SMILES |

C1=CNC(=O)C(=C1)C(=O)[O-] |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Tautomeric Research of 2 Hydroxynicotinic Acid

Elucidation of Tautomeric Equilibria and Dominant Forms

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the relative position of one atomic nucleus, which is generally hydrogen, is a key feature of 2-Hydroxynicotinic acid.

Keto-Enol Tautomerism in Solution and Solid-State: 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (2-ODHPCA) as the Predominant Tautomer

In both solution and the solid state, this compound predominantly exists as its keto tautomer, 2-Oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). researchgate.netrsc.orgrsc.org This preference for the 2-pyridone form over the 2-hydroxypyridine (B17775) form is a well-documented characteristic of similar 2-hydroxypyridine derivatives. wikipedia.org Theoretical studies have confirmed that the 2-ODHPCA tautomer is energetically more favorable than the 2-HNA form. researchgate.netrsc.org This stability is attributed to factors like intramolecular hydrogen bonding. In the solid state, X-ray crystallography has definitively shown the hydrogen atom to be located on the nitrogen atom, and infrared spectroscopy confirms the presence of a C=O bond, characteristic of the keto form. wikipedia.org While the keto form is dominant, the tautomeric equilibrium can be influenced by the solvent environment. Non-polar solvents tend to favor the enol form (2-hydroxypyridine), whereas polar solvents like water and alcohols shift the equilibrium towards the keto form (2-pyridone). wikipedia.org

Influence of Tautomerism on Molecular Reactivity and Intermolecular Interactions

The predominance of the 2-ODHPCA tautomer significantly influences the chemical reactivity and intermolecular interactions of this compound. researchgate.netrsc.org The stability of the keto form can render the molecule less reactive in certain reactions, such as oxidation. Intermolecularly, the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the 2-ODHPCA tautomer facilitates the formation of strong hydrogen-bonded dimers and chains, which are fundamental to the packing arrangements in its various crystalline forms. researchgate.netwikipedia.org The ability to form these robust hydrogen-bonding networks is a key driver in the formation of different polymorphs. researchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. mdpi.com this compound is known to exhibit polymorphism, with different crystal forms possessing distinct physical properties. researchgate.netrsc.org

Identification and Characterization of Polymorphic Forms (e.g., Form I, II, III, IV) of this compound

Research has identified at least four polymorphic forms of this compound, designated as Form I, II, III, and IV. researchgate.netrsc.org These polymorphs are a result of different packing arrangements and hydrogen-bonding networks of the 2-ODHPCA molecules in the crystal lattice. researchgate.netrsc.org Each form possesses unique structural characteristics. In addition to these four forms, another polymorph, designated as Form VIII, has also been reported. mdpi.com

| Polymorph | Key Characteristics |

| Form I | The most thermodynamically stable form. researchgate.netrsc.org |

| Form II | Converts to Form I upon heating. researchgate.netrsc.org |

| Form III | Metastable and transforms to Form II when heated. researchgate.netrsc.org |

| Form IV | Metastable and transforms to Form II when heated. researchgate.netrsc.org |

| Form VIII | Identified through powder X-ray diffraction (PXRD) studies. mdpi.com |

Thermodynamic Stability and Interconversion Pathways of Polymorphs under Varied Conditions

The different polymorphic forms of this compound exhibit varying degrees of thermodynamic stability. researchgate.netrsc.org Form I is the most stable polymorph. researchgate.netrsc.org The other forms are metastable and can convert to more stable forms under certain conditions, such as heating. researchgate.netrsc.org The interconversion pathways have been studied using techniques like differential scanning calorimetry (DSC) and hot-stage microscopy (HSM). researchgate.net These studies reveal that upon heating, both Form III and Form IV convert to Form II, which in turn converts to the most stable Form I. researchgate.netrsc.org The thermodynamic stability relationship between polymorphs can often be inferred from their melting data. nih.gov

Thermal Interconversion of 2-HNA Polymorphs:

Form III ➝ Form II (upon heating) researchgate.netrsc.org

Form IV ➝ Form II (upon heating) researchgate.netrsc.org

Form II ➝ Form I (upon heating) researchgate.netrsc.org

Role of Acidic Additives in Controlling Polymorph Formation

The formation of specific polymorphs of this compound can be influenced by the crystallization conditions, including the presence of acidic additives. researchgate.netrsc.org The use of different acidic additives can affect the crystallization pathway, leading to the preferential formation of a particular polymorphic form. researchgate.netrsc.org Furthermore, the pH of the crystallization medium has been shown to be a critical factor in determining the resulting solid form. mdpi.com Crystallization at different pH values can lead to a variety of outcomes, including different crystal sizes, shapes, and even the formation of amorphous solids. mdpi.com This highlights the importance of controlling the chemical environment during crystallization to obtain a desired polymorph. mdpi.comacs.org

Molecular Packing Arrangements and Supramolecular Hydrogen Bonding Networks in Crystalline Forms

In the solid state, this compound (2-HNA) predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). researchgate.netrsc.org This structural preference is a critical factor influencing its crystal packing and is stabilized by intramolecular hydrogen bonding. mdpi.com The existence of polymorphism in 2-HNA, with four identified forms, arises from different molecular packing arrangements and distinct supramolecular hydrogen-bonding networks. researchgate.netrsc.org

The formation of these polymorphs can be influenced by external factors, such as the use of various acidic additives during crystallization. researchgate.netrsc.org The stability and interconversion of these forms are thermally dependent. Form I is recognized as the most thermodynamically stable polymorph at higher temperatures. researchgate.netrsc.org Upon heating, Form II undergoes a conversion to Form I, while Forms III and IV transform into Form II. researchgate.netrsc.org

Theoretical studies, including lattice energy calculations, have been employed to further understand the energetic properties of the polymorphic system. researchgate.netrsc.org These calculations support the experimental findings regarding the relative stability of the polymorphs and the energetic favorability of the 2-ODHPCA tautomer over the 2-HNA form. researchgate.netrsc.org

Advanced Spectroscopic and Diffraction-Based Structural Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the molecular and crystal structure of this compound and its derivatives. researchgate.net This method provides definitive resolution of the atomic positions, allowing for the confirmation of the predominant tautomeric form in the solid state. For 2-HNA, studies have confirmed that it crystallizes as its oxo tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). researchgate.net

This technique is also crucial for elucidating the intricate hydrogen-bonding patterns that govern the supramolecular assembly in the crystal lattice. For example, in one of its polymorphic forms, an intramolecular O-H···O hydrogen bond with a distance of 2.504(2) Å has been identified. researchgate.net In a newly identified polymorphic form of 2-HNA, which is monoclinic with the space group P21/n, the detailed hydrogen bonding network was resolved. researchgate.net

Furthermore, single-crystal X-ray diffraction has been instrumental in characterizing metal complexes of 2-hydroxynicotinate. In a study of a zinc-based metal-organic framework, the technique revealed a non-centrosymmetric space group (Fdd2) and a three-dimensional porous framework. mdpi.com It also detailed the coordination environment of the zinc centers and the specific coordination mode of the deprotonated 2-hydroxynicotinate ligand. mdpi.com Similarly, for a barium complex, single-crystal X-ray diffraction confirmed a triclinic space group (P1) and a 2D framework stabilized by both oxo- and chloro-bridges, which is further extended into a 3D structure via N-H···O intermolecular hydrogen bonds. researchgate.net

The crystallographic data obtained for various polymorphs and complexes of 2-HNA are summarized in the table below, highlighting the diversity in crystal systems and space groups.

| Compound/Polymorph | Crystal System | Space Group | Key Structural Features | Reference |

| 2-HNA (Form II) | Monoclinic | P21/n | Oxo tautomer with N-H and C=O bonds | researchgate.net |

| Barium-2-HNA Complex | Triclinic | P1 | 2D framework with 3D hydrogen-bonded network | researchgate.net |

| Zinc-2-HNA MOF | Orthorhombic | Fdd2 | 3D porous framework, non-centrosymmetric | mdpi.com |

| Manganese(II)-2-HNA Complex 1 | - | - | Mononuclear units assembled into 3D architecture via hydrogen bonding and π-π interactions | daneshyari.com |

| Manganese(II)-2-HNA Complex 2 | - | - | 2D (6,3) coordination network | daneshyari.com |

| Manganese(II)-2-HNA Complex 3 | - | - | 3D 6-connected coordination network with distorted α-Po topology | daneshyari.com |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for characterizing this compound, primarily through the identification of its characteristic functional group vibrations. This technique is particularly valuable for identifying the predominant tautomeric form present in a sample.

In the solid state, where 2-HNA exists as the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) tautomer, the FT-IR spectrum exhibits characteristic absorption bands that support this structure. researchgate.net Specifically, the presence of an N-H stretching band around 3200 cm⁻¹ and a C=O stretching band from the pyridone ring at approximately 1680 cm⁻¹ are indicative of the keto tautomer. The absence of a broad O-H stretch from a phenolic group and the presence of these specific bands confirm the oxo form. researchgate.net

FT-IR spectroscopy has been used in conjunction with single-crystal X-ray diffraction to provide a comprehensive structural characterization. researchgate.net The spectroscopic data corroborates the crystallographic findings regarding the tautomeric state. This combined approach was used to study a new polymorphic form of 2-HNA, confirming its existence as the oxo tautomer. researchgate.net

The technique is also applied in the characterization of metal complexes and derivatives of this compound. For instance, in the synthesis of novel hydrazine (B178648) complexes, FT-IR analysis confirmed the presence of both hydrazine and this compound within the coordination compounds. worldwidejournals.com

The following table summarizes key FT-IR spectral data for this compound, which aids in the identification of its solid-state tautomeric form.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Tautomeric Form Indicated | Reference |

| N-H | Stretching | ~3200 | 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |

| C=O (pyridone) | Stretching | ~1680 | 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid |

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides crucial insights into the structure, conformation, and aggregation behavior of this compound and its derivatives in solution. ul.pt Unlike solid-state methods, NMR can probe the species present in different solvent environments.

In dimethyl sulfoxide (B87167) (DMSO-d₆) solution, ¹H-NMR studies of hydroxynicotinic acid isomers have been conducted to understand their conformational preferences and aggregation tendencies. researchgate.netul.pt For a related isomer, 5-hydroxynicotinic acid, ¹H-NMR spectra in DMSO-d₆ showed broad peaks at 10.39 ppm and 13.34 ppm, which were assigned to the hydroxyl and carboxylic acid protons, respectively, suggesting a preference for the hydroxy form in this solvent. researchgate.net Such studies are vital for understanding how solute-solvent interactions influence the molecular structure before crystallization. rsc.org

NMR is also a key tool in the structural elucidation of synthesized derivatives of this compound. For example, in the synthesis of tripodal trisamides based on nicotinic acid derivatives, ¹H and ¹³C NMR spectra were essential for confirming the structures of the final products. cdnsciencepub.com Two-dimensional NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, providing unambiguous assignments for complex molecules. hmdb.ca

Furthermore, NMR studies can reveal information about molecular aggregation. By monitoring changes in chemical shifts, line broadening, or through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), the formation of aggregates and intermolecular interactions in solution can be investigated. ul.ptacs.org This is particularly relevant for understanding the pre-nucleation stages of crystallization. ul.pt

Below is a table summarizing typical NMR data used in the characterization of this compound and related structures.

| Nucleus | NMR Technique | Solvent | Typical Application | Reference |

| ¹H | 1D NMR | DMSO-d₆ | Identification of exchangeable protons (e.g., -OH, -COOH, N-H) and tautomeric form in solution. | researchgate.net |

| ¹³C | 1D NMR | DMSO-d₆ | Characterization of the carbon skeleton and confirmation of product structure in synthesis. | cdnsciencepub.com |

| ¹H, ¹³C | 2D NMR (e.g., HSQC, HMBC) | Various | Unambiguous assignment of proton and carbon signals for complex derivatives. | thieme-connect.de |

| ¹H | Aggregation Studies | Various | Investigating solute-solute and solute-solvent interactions and pre-nucleation phenomena. | ul.pt |

UV-Visible spectrophotometry is a valuable analytical technique employed in the study of this compound and its complexes, providing information on electronic transitions, which can be related to structure and complex formation.

This method has been utilized to investigate the complexation of this compound with metal ions. For instance, studies on the chelation of iron(III) and aluminum(III) by hydroxypyridinecarboxylic acid derivatives, including this compound, have employed UV-visible spectrophotometry to determine the stability of the resulting complexes in aqueous solutions. acs.org The changes in the absorption spectra upon addition of the metal ion can be used to calculate formation constants and understand the coordination chemistry.

In the characterization of metal-organic frameworks (MOFs) and coordination polymers, UV-Vis spectroscopy complements other structural analyses. For a barium complex of 2-HNA, UV-Visible spectral studies were part of a suite of physicochemical techniques used for its characterization. researchgate.net Similarly, the electronic spectra of nickel(II) and cobalt(II) complexes with this compound and hydrazine were analyzed to infer the coordination geometry around the metal centers, with observed transitions being characteristic of octahedral environments. worldwidejournals.com

Furthermore, UV-Vis spectroscopy can provide insights into the tautomeric equilibrium of this compound in different environments, as the electronic transitions of the hydroxy and oxo forms are expected to differ. The technique has also been used to study the electrochemiluminescence (ECL) properties of this compound, where the effects of experimental conditions on the emission were monitored. researchgate.net

TGA has been instrumental in characterizing the polymorphism of this compound. researchgate.net Studies have shown that the four known polymorphs exhibit different thermal behaviors. researchgate.netrsc.org Form I is the most thermally stable, with a decomposition onset of around 250-260°C. TGA, often used in conjunction with Differential Scanning Calorimetry (DSC), helps to map the phase transformations between the polymorphs upon heating. For example, it has been shown that Form II converts to Form I, and Forms III and IV transform to Form II under thermal stress. researchgate.netrsc.org

In the study of hydrated forms of related compounds, such as 4-hydroxynicotinic acid, TGA is used to establish the stoichiometry of the hydrate (B1144303) by quantifying the mass loss corresponding to the dehydration process before the compound itself decomposes. researchgate.netuky.edu For the polymorphs of 2-HNA, TGA curves have indicated that they are anhydrous forms, showing no significant weight loss before the onset of decomposition. mdpi.com

The thermal properties of metal complexes of this compound are also investigated using TGA. For instance, the thermal decomposition of novel hydrazine complexes of Ni(II), Co(II), and Cd(II) with this compound was studied to understand their stability and decomposition pathways, which is relevant for their potential application as precursors for nano-oxides. worldwidejournals.com

The table below summarizes the key findings from TGA studies on this compound and its polymorphs.

| Polymorph | Key Thermal Event | Onset Temperature (°C) | Observation | Reference |

| Form I | Decomposition | ~250-260 | Most thermally stable polymorph | researchgate.net |

| Form II | Phase Conversion to Form I | - | Converts to Form I upon heating | researchgate.netrsc.org |

| Form III | Phase Conversion to Form II | - | Transforms to Form II when heated | researchgate.netrsc.org |

| Form IV | Phase Conversion to Form II | - | Transforms to Form II when heated | researchgate.netrsc.org |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Hydroxynicotinic Acid

Strategic Approaches for the Synthesis of 2-Hydroxynicotinic Acid

This compound, an important intermediate in the creation of pharmaceuticals, agrochemicals, and dyes, can be synthesized through various strategic routes. chemicalbook.com These methods are designed to be efficient and yield a high-quality product.

Hydrolysis of 3-Cyano-2-pyridone under Acidic and Basic Conditions

A primary method for synthesizing this compound is through the hydrolysis of 3-cyano-2-pyridone. This transformation can be effectively carried out under both acidic and basic conditions.

Acidic Hydrolysis: This process involves heating 3-cyano-2-pyridone with a strong mineral acid, such as hydrochloric acid. google.com The reaction is typically conducted at reflux temperatures ranging from 60°C to 110°C for a duration of 3 to 6 hours. An example of this is refluxing 48 grams of 3-cyano-2-pyridone with 200 mL of 10N hydrochloric acid for about 5 hours. google.com After the reaction is complete, the mixture is cooled, causing the this compound to precipitate, which is then collected by filtration. google.com

Basic Hydrolysis: Alternatively, the hydrolysis can be performed using a strong base like potassium hydroxide (B78521). google.com In one procedure, a mixture of 3-cyano-2-pyridone, water, and a 45% aqueous potassium hydroxide solution is heated to reflux. google.com Additional potassium hydroxide solution is added dropwise, and reflux is continued until the evolution of ammonia (B1221849) gas ceases. google.com The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the this compound. google.com Another basic hydrolysis method involves heating a solution of 3-cyano-2-pyridone and potassium hydroxide pellets in ethylene (B1197577) glycol and water to 150°-160°C for a short period before cooling and acidifying. google.com

| Hydrolysis Condition | Reagents | Temperature | Time | Key Steps |

| Acidic | 3-Cyano-2-pyridone, 10N Hydrochloric Acid | Reflux (60°C–110°C) | 3–6 hours | Reflux, cool to 10°-15°C, filter precipitate. google.com |

| Basic (Aqueous) | 3-Cyano-2-pyridone, 45% Potassium Hydroxide, Water | Reflux | ~1 hour post-ammonia evolution | Heat to reflux, add base, continue reflux, cool, acidify. google.com |

| Basic (Glycol) | 3-Cyano-2-pyridone, Potassium Hydroxide, Ethylene Glycol, Water | 150°C–160°C | 15 minutes | Heat solution, pour into ice water, acidify to pH ~3. google.com |

Multi-step Syntheses via Nicotinic Acid N-Oxide and 2-Chloronicotinic Acid Intermediates

More complex, multi-step syntheses provide alternative pathways to this compound, often starting from nicotinic acid derivatives.

One such pathway begins with the oxidation of nicotinic acid to nicotinic acid N-oxide . google.com This intermediate can then be converted to this compound. A one-step method involves reacting the nicotinic acid N-oxide derivative with an organic base in the presence of phosphorus oxytrichloride. google.com This process can achieve a yield of 47% for this compound. google.com Another approach involves reacting nicotinic acid N-oxide with a mixture of phosphorus oxytrichloride and phosphorus pentachloride, followed by hydrolysis to yield 2-chloronicotinic acid . google.comwikipedia.org The 2-chloronicotinic acid is then treated with hydrogen peroxide in acetic acid to produce this compound. google.com

Alternatively, 2-chloronicotinic acid itself serves as a key intermediate. It can be synthesized by treating this compound with phosphorus oxychloride and phosphorus pentachloride. prepchem.com The resulting 2-chloronicotinic acid can then be hydrolyzed to this compound. For instance, oxidation of 2-chloronicotinic acid to an N-oxide intermediate can be followed by hydrolysis with aqueous potassium hydroxide, yielding this compound in 92% yield.

Novel Heteroaromatic Synthesis Approaches (e.g., involving Meldrum's Acid derivatives and cyanoacetamides)

Innovative synthetic strategies have been developed utilizing unique reagents like Meldrum's acid and cyanoacetamides. Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile starting material. wikipedia.org

One such novel approach involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, which is prepared from Meldrum's acid, triethyl orthoformate, and aniline. mdpi.comresearchgate.net This derivative then reacts with cyanoacetamide in the presence of potassium hydroxide. mdpi.comsciforum.net The reaction mixture is stirred for 24 hours and then acidified with concentrated hydrochloric acid to precipitate the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid, a tautomer of this compound. mdpi.com This method has been shown to produce a 74% yield. mdpi.com This reaction highlights the utility of Meldrum's acid derivatives in constructing complex heterocyclic systems. wikipedia.orgorgsyn.org Cyanoacetamide and its derivatives are crucial starting materials for a variety of multicomponent reactions that lead to diverse heterocyclic scaffolds. nih.govmdpi.com

Exploration of Chemical Reactivity and Derivatization

The chemical behavior of this compound is characterized by the interplay of its carboxylic acid and hydroxyl functional groups on the pyridine (B92270) ring. It predominantly exists in its keto tautomeric form, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, particularly in the solid state, which influences its reactivity.

Oxidation and Reduction Reactions of the Pyridine Ring and Side Chains

The pyridine ring and its substituents in this compound can undergo both oxidation and reduction, though the stable keto tautomer can present challenges.

Oxidation: Direct oxidation of this compound using common oxidizing agents like potassium permanganate (B83412) can be difficult due to the stability of its keto form. However, derivatized forms can be oxidized. For instance, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid can be oxidized to form the corresponding 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid. smolecule.com

Reduction: The functional groups of this compound can be targeted for reduction. For example, β-hydroxyamide-based ligands have been synthesized from this compound and used in the enantioselective borane (B79455) reduction of prochiral ketones. nih.gov This demonstrates the utility of the carboxylic acid group in forming amides which can then participate in or direct further reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions such as nitration and halogenation. For example, the reaction of this compound with 37% hydrochloric acid and hydrogen peroxide results in the formation of 5-chloro-2-hydroxynicotinic acid. prepchem.com This chlorination occurs at the 5-position of the pyridine ring. Bromination can also be achieved, leading to substitution at the 5-position. vulcanchem.com

Nucleophilic Substitution: While direct nucleophilic substitution on the pyridine ring of this compound is less common, the hydroxyl group can be converted into a better leaving group to facilitate such reactions. For instance, this compound can be converted to 2-chloronicotinic acid using reagents like phosphorus oxychloride. google.comprepchem.com This 2-chloro derivative is then a valuable precursor for introducing various nucleophiles at the 2-position. wikipedia.org

| Reaction Type | Reagent(s) | Position of Substitution | Product |

| Electrophilic Chlorination | Hydrochloric Acid, Hydrogen Peroxide | 5 | 5-chloro-2-hydroxynicotinic acid prepchem.com |

| Electrophilic Bromination | Not specified | 5 | 5-bromo-2-hydroxynicotinic acid derivative vulcanchem.com |

| Conversion to Chloro-derivative | Phosphorus Oxychloride, Phosphorus Pentachloride | 2 | 2-chloronicotinic acid google.comprepchem.com |

Regioselective Halogenation of this compound (e.g., at the 5-position)

The regioselective introduction of halogen atoms onto the this compound scaffold is a critical transformation, yielding versatile intermediates for the synthesis of more complex molecules. The 5-position of the pyridine ring is a common site for such halogenation.

A convenient method for the synthesis of 5-halo-2-hydroxynicotinic acids involves the direct halogenation of this compound. tandfonline.com For instance, 5-chloro-2-hydroxynicotinic acid can be prepared by reacting this compound with sodium hypochlorite (B82951). In a typical procedure, a mixture of this compound in a 5% sodium hypochlorite solution is stirred, followed by acidification with concentrated hydrochloric acid to precipitate the product. google.com This method has been shown to be practical and scalable. tandfonline.com Similarly, 5-bromo-2-hydroxynicotinic acid can be synthesized using sodium hypobromite, which can be generated in situ. tandfonline.comgoogle.com

Another approach involves the use of hypohalous acid in a concentrated halogen acid. google.com For example, reacting this compound with hypochlorous acid, generated from hydrochloric acid and hydrogen peroxide, can yield 5-chloro-2-hydroxynicotinic acid. prepchem.com However, this method may result in the formation of di-halogenated byproducts such as 3,5-dichloro-2-hydroxypyridine. prepchem.com

The yields of these reactions can be optimized. For the chlorination with sodium hypochlorite, yields of up to 84% have been reported after optimization. tandfonline.com The bromination to form 5-bromo-2-hydroxynicotinic acid has been achieved with a yield of 71%. tandfonline.com These 5-halo-2-hydroxynicotinic acids can be further converted to 2,5-dihalonicotinic acids. For example, treatment with thionyl chloride can replace the hydroxyl group with a chlorine atom, yielding 2,5-dichloronicotinic acid and 5-bromo-2-chloronicotinic acid in high yields (91% and 85% respectively). tandfonline.com

Interactive Data Table: Regioselective Halogenation of this compound

| Product | Reagents | Conditions | Yield (%) | Reference |

| 5-Chloro-2-hydroxynicotinic acid | Sodium hypochlorite, Hydrochloric acid | Stirred overnight at room temperature, followed by acidification. | 32-35 (crude) | google.comprepchem.com |

| 5-Chloro-2-hydroxynicotinic acid | Sodium hypochlorite, Sodium hydroxide | Optimized conditions | 84 | tandfonline.com |

| 5-Bromo-2-hydroxynicotinic acid | Sodium hypobromite, Sodium hydroxide | Optimized conditions | 71 | tandfonline.com |

| 2,5-Dichloronicotinic acid | 5-Chloro-2-hydroxynicotinic acid, Thionyl chloride, DMF | Gentle reflux for 2 hours, followed by hydrolytic work-up. | 91 | tandfonline.com |

| 5-Bromo-2-chloronicotinic acid | 5-Bromo-2-hydroxynicotinic acid, Thionyl chloride, DMF | Gentle reflux for 2 hours, followed by hydrolytic work-up. | 85 | tandfonline.com |

Amidation Reactions for the Synthesis of Novel 2-Hydroxynicotinamide Derivatives

The carboxylic acid functionality of this compound provides a direct handle for amidation reactions, leading to the synthesis of a diverse range of 2-hydroxynicotinamide derivatives. These derivatives are of significant interest in medicinal chemistry.

One prominent application is in the development of inhibitors for anti-apoptotic proteins like Mcl-1. nih.govnih.gov Through a fragment-based drug discovery approach, novel Mcl-1 inhibitors have been synthesized. nih.gov This process often begins by identifying a core fragment, such as one with a 2-hydroxypyridine (B17775) core, and then growing the molecule by adding different substituents. nih.govnih.gov A key step in this synthesis is the amidation of a this compound derivative with various amines. For example, N-benzyl-5-(4-isopropylthiophenol)-2-hydroxyl nicotinamide (B372718) was synthesized and found to be a potent Mcl-1 inhibitor. nih.govnih.gov

The synthesis of these amides often involves standard peptide coupling conditions. The carboxylic acid of a suitably substituted this compound is activated, typically with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the desired amine in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).

Another strategy involves the synthesis of 2-hydroxynicotinoyl-serine-butyl esters. nih.gov In a multi-step synthesis starting from L-serine, one of the key reactions is the amidation of the serine butyl ester with this compound. nih.gov

A "seleno-click" amidation reaction has also been explored for kinetic target-guided synthesis, using Mcl-1 as a template. rsc.org This method utilizes the reaction of an in situ generated selenocarboxylate of a this compound derivative with an azide (B81097) to form the amide bond. rsc.org

Interactive Data Table: Synthesis of 2-Hydroxynicotinamide Derivatives

| Derivative Name | Starting Materials | Key Reaction Type | Application | Reference |

| N-benzyl-5-(4-isopropylthiophenol)-2-hydroxyl nicotinamide | 5-((4-isopropylphenyl)thio)-2-hydroxynicotinic acid, Benzylamine | Amidation | Mcl-1 inhibitor | nih.govnih.gov |

| 2-Hydroxynicotinoyl-serine-butyl esters | This compound, L-serine butyl ester | Amidation | Antibiotic activity | nih.gov |

| 2,4-Dimethyl-5-bromo-6-hydroxynicotinamide | 2,4-Dimethyl-6-hydroxynicotinamide | Direct bromination | Chemical intermediate | umn.edu |

Development of this compound as a Key Synthetic Precursor for Complex Molecules

This compound serves as a valuable and versatile precursor in the synthesis of a wide array of more complex molecules, finding applications in pharmaceuticals and materials science. fishersci.nochemicalbook.com Its utility stems from the presence of multiple reactive sites—the carboxylic acid, the hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), and the pyridine ring itself—that allow for a variety of chemical transformations. nih.gov

One significant application is in the synthesis of substituted pyridine derivatives. The functional groups of this compound can be modified to introduce other functionalities. For instance, the carboxylic acid can be converted to esters, amides, or aldehydes. bohrium.com These transformations pave the way for further reactions, such as the incorporation of a propargyl group onto the nitrogen atom of the pyridinone ring. bohrium.com These propargylated pyridinones are key intermediates for constructing 1,2,3-triazole skeletons via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to novel heterocyclic compounds. bohrium.com

Furthermore, this compound is a precursor for dihalonicotinic acids, which are important intermediates for antihistamines. tandfonline.com As detailed in the halogenation section, this compound can be selectively halogenated at the 5-position and subsequently, the 2-hydroxyl group can be replaced by a halogen, yielding 2,5-dihalonicotinic acids. tandfonline.com

The compound also plays a role in the synthesis of biologically active natural product analogues. For example, it has been used in the three-step synthesis of 2-hydroxynicotinoyl-serine-butyl esters, which are related to the antibiotic UK-3A. nih.gov

In the field of materials science, this compound has been shown to form complexes with metal ions, such as lanthanides (e.g., Europium and Terbium). researchgate.net These complexes can exhibit interesting photoluminescence properties. researchgate.net

Interactive Data Table: Complex Molecules Derived from this compound

| Derived Molecule Class | Key Intermediate from 2-HNA | Subsequent Reactions | Application | Reference |

| 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives | N-propargylated pyridinones | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Novel heterocyclic compounds | bohrium.com |

| 2,5-Dihalonicotinic acids | 5-Halo-2-hydroxynicotinic acid | Treatment with thionyl chloride | Intermediates for antihistamines | tandfonline.com |

| 2-Hydroxynicotinoyl-serine-butyl esters | This compound | Amidation with serine butyl ester | Antibiotic analogues | nih.gov |

| Lanthanide complexes | 2-Hydroxynicotinate ligand | Complexation with lanthanide ions | Luminescent materials | researchgate.net |

Computational and Theoretical Investigations of 2 Hydroxynicotinic Acid

Quantum Mechanical Calculations for Tautomeric Energetics and Stability

Quantum mechanical calculations have been instrumental in elucidating the tautomeric equilibrium of 2-hydroxynicotinic acid. In the solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). rsc.org Theoretical studies consistently show that the 2-ODHPCA form is more energetically favored than the this compound (2-HNA) form. rsc.orgresearchgate.net

High-level computational methods, such as the G3MP2 and CBS-QB3 levels of theory, have been employed to investigate the energetics of this tautomerism. researchgate.netresearchgate.net These calculations, performed for the ideal gas phase at 298.15 K, confirm that this compound favors the oxo form. researchgate.netresearchgate.net The experimental stability order of various hydroxynicotinic acids has been accurately reproduced by both G3MP2 and CBS-QB3 methods, further validating their predictive power. researchgate.net

Table 1: Calculated Energetic Favorability of this compound Tautomers

| Computational Method | Favored Tautomer | Phase | Reference |

| Theoretical Studies | 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) | Solid State | rsc.org |

| G3MP2 | Oxo form | Gas Phase (298.15 K) | researchgate.netresearchgate.net |

| CBS-QB3 | Oxo form | Gas Phase (298.15 K) | researchgate.netresearchgate.net |

Density Functional Theory (DFT) Studies of Molecular Structure, Electronic Properties, and Interaction Energies

Density Functional Theory (DFT) has been widely used to study the molecular structure, electronic properties, and interaction energies of this compound and its derivatives. DFT calculations, often paired with basis sets like cc-pVTZ and aug-cc-pVTZ, have been used to predict gaseous phase enthalpies of formation. researchgate.net However, the accuracy of DFT results in this context is highly dependent on the use of well-balanced isodesmic reactions. researchgate.net

DFT has also been employed to analyze non-covalent interactions, such as anion-π interactions between the Keggin anion and aromatic ligands coordinated to neodymium in a complex involving this compound. nih.gov Furthermore, condensed Fukui functions and the dual descriptor, derived from DFT, have been used to examine the local preference of hydrogen bonding in the crystal structure of this compound's tautomer. rsc.orgresearchgate.net

Lattice Energy Calculations for Understanding Crystal Packing and Polymorphism

Lattice energy calculations are crucial for understanding the crystal packing and polymorphism of this compound, which is known to exist in at least four polymorphic forms. rsc.orgresearchgate.net These calculations help to evaluate the energetic properties of the crystalline system and provide insight into the relative stability of different polymorphs. rsc.orgresearchgate.net For instance, the thermal behaviors of the four known polymorphs indicate that form I is the most stable at elevated temperatures. rsc.org

In studies of related N-phenyl-2-hydroxynicotinanilides, which also exist in their keto tautomeric form, lattice energy calculations have been performed to explain the formation of hydrates and polymorphism. nih.govacs.org These calculations involve optimizing the crystal structures and obtaining their energies using methods like VASP with the OPTPBE-VDW functional or tblite with the GFT-xTB method. acs.org

Computational Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Computational analysis has provided significant insights into the intricate network of hydrogen bonds in this compound. In its tautomeric form, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, the molecule exhibits a planar conformation with an intramolecular O—H⋯O hydrogen bond. researchgate.net The crystal structure is further characterized by intermolecular N—H⋯O hydrogen bonds that form one-dimensional chains. researchgate.net

Theoretical studies have also explored the local preference of hydrogen bonding within the crystal. rsc.orgresearchgate.net For derivatives of this compound, computational methods have been used to understand the formation of different hydrogen bond motifs, such as lactam-lactam dimers. researchgate.net A combination of conformational analysis and molecular electrostatic potential surface (MEPS) surveys has been used to explain the preference for these motifs. researchgate.netsci-hub.se

Table 2: Hydrogen Bonding in this compound Tautomer

| Type of Hydrogen Bond | Description | Reference |

| Intramolecular | O—H⋯O | researchgate.net |

| Intermolecular | N—H⋯O, forming 1D chains | researchgate.net |

Molecular Modeling and Simulations for Conformational Analysis and Solvent Effects

Molecular modeling and simulations are essential tools for conformational analysis and understanding the influence of solvents on this compound. In the solid state, the tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, generally adopts a planar conformation. researchgate.net However, in derivatives like N-phenyl-2-hydroxynicotinanilides, steric hindrance can lead to a twisted conformation. researchgate.net

A theoretical study combining conformational analysis with molecular electrostatic potential surfaces (MEPS) has provided a rationale for the formation of different hydrogen bond motifs based on molecular conformation. researchgate.netsci-hub.se Furthermore, the solubility of this compound has been investigated in different protic solvents like water and ethanol (B145695). rsc.org These studies highlight the role of intramolecular hydrogen bonds and solvent properties in determining solubility, with this compound being more soluble in ethanol than in water at 293 K. rsc.org

Biochemical and Enzymatic Research Involving 2 Hydroxynicotinic Acid Excluding Clinical Outcomes

Mechanism of Enzyme Inhibition: Focus on Nicotinic Acid Phosphoribosyltransferase (NAPRT)

2-Hydroxynicotinic acid functions as a competitive inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway of NAD+ synthesis. researchgate.netresearchgate.net By binding to the active site of NAPRT, 2-HNA prevents the conversion of nicotinic acid (NA) to nicotinic acid mononucleotide (NAMN), a crucial step in this NAD+ production route. researchgate.netresearchgate.netmdpi.com This inhibition ultimately leads to a depletion of NAD+ levels within cells. researchgate.netresearchgate.net Kinetic studies have determined the apparent inhibition constant (Ki) of 2-HNA for NAPRT to be approximately 230 µM. mdpi.com The inhibitory effect is concentration-dependent, as demonstrated by the reduced incorporation of radiolabeled NA into NAD+ and its intermediates in the presence of 2-HNA. mdpi.com

Impact on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis Pathways (e.g., Preiss-Handler Pathway)

The primary impact of this compound on NAD+ biosynthesis is the disruption of the Preiss-Handler pathway through the inhibition of NAPRT. nih.govresearchgate.netwikipathways.orgfrontiersin.org This pathway is one of the main routes for NAD+ production in mammalian cells, utilizing dietary nicotinic acid. mdpi.comfrontiersin.org By blocking this pathway, 2-HNA can significantly reduce the cell's ability to generate NAD+, a coenzyme vital for numerous metabolic and signaling processes. nih.govmdpi.commdpi.com

In cells that heavily rely on the Preiss-Handler pathway, the inhibitory action of 2-HNA can lead to a substantial decrease in intracellular NAD+ levels. mdpi.commdpi.com This effect is particularly pronounced when the alternative NAD+ synthesis route, the salvage pathway which uses nicotinamide (NAM), is also compromised. nih.govmdpi.com For instance, when combined with inhibitors of the salvage pathway enzyme nicotinamide phosphoribosyltransferase (NAMPT), such as FK866, 2-HNA can cause a synergistic and marked depletion of the total NAD+ pool. nih.govmdpi.commdpi.com This highlights the critical role of the Preiss-Handler pathway in maintaining NAD+ homeostasis in certain cellular contexts.

Comparative Enzymatic Inhibition Studies with Structural Analogs

To understand the structure-activity relationship of NAPRT inhibition, researchers have compared this compound with its structural analogs.

| Compound | Effect on NAPRT Inhibition | Reference |

| 6-hydroxynicotinic acid | Did not recreate the inhibitory effects of 2-HNA. It is hypothesized that it cannot bind effectively within the NAPRT enzymatic pocket. | nih.gov |

| 2-fluoronicotinic acid | Exhibited NAPRT inhibitory activity, with a reported Ki value between 149 and 215 µM. | mdpi.comresearchgate.netnih.govnsf.gov |

| 3-hydroxypicolinic acid | Information on its direct comparative inhibition of NAPRT is not readily available in the provided search results. | |

| 4-hydroxynicotinic acid | Demonstrated NAPRT inhibitory activity and acted as a competitive inhibitor with a Ki value of 307.5 µM. | researchgate.net |

| 5-hydroxynicotinic acid | Did not recreate the inhibitory effects of 2-HNA. | nih.gov |

These comparative studies indicate that the position of the hydroxyl group on the pyridine (B92270) ring is crucial for the inhibitory activity against NAPRT.

Investigation of Differential Cellular Responses Based on NAPRT Expression and Salvage Pathways

The cellular response to this compound is highly dependent on the expression level of its target enzyme, NAPRT, and the activity of the alternative NAD+ salvage pathway. mdpi.comwikipedia.org

Cells with high NAPRT expression (NAPRT-proficient) are more susceptible to the effects of 2-HNA, especially when the salvage pathway is also inhibited. nih.govfrontiersin.org In these cells, the combination of 2-HNA and a NAMPT inhibitor like FK866 leads to a significant drop in NAD+ levels and subsequent cell death. nih.govmdpi.commdpi.com This is because these cells rely on both the Preiss-Handler and salvage pathways for NAD+ synthesis, and blocking both routes is catastrophic. researchgate.netresearchgate.net

Conversely, cells with low or no NAPRT expression (NAPRT-deficient) are largely insensitive to 2-HNA alone. mdpi.com These cells primarily depend on the salvage pathway for their NAD+ supply. wikipedia.org Therefore, inhibiting the non-functional Preiss-Handler pathway with 2-HNA has minimal impact. mdpi.com The differential expression of NAPRT across various cell types explains the varied responses to 2-HNA treatment. mdpi.commdpi.com

Role as a Precursor for Nicotinamide Adenine Dinucleotide (NAD+) and its Derivatives in Cellular Metabolism

While primarily investigated as an inhibitor, the structural similarity of this compound to nicotinic acid raises the possibility of it acting as a precursor for NAD+ or its derivatives under certain conditions. However, the predominant body of research focuses on its inhibitory role. The primary function described is its ability to compete with nicotinic acid, thereby blocking its conversion and subsequent incorporation into the NAD+ pool. mdpi.com

The consequence of this inhibition is a reduction in the cellular levels of NAD+ and its derivatives, which are essential for a multitude of metabolic reactions. unige.it NAD+ is a critical cofactor for dehydrogenases in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. unige.it It is also a substrate for NAD+-consuming enzymes like PARPs and sirtuins, which are involved in DNA repair and gene regulation. wikipathways.orgmdpi.com Therefore, by depleting NAD+, 2-HNA can indirectly affect a wide range of cellular metabolic activities.

Coordination Chemistry and Metal Organic Frameworks Featuring 2 Hydroxynicotinic Acid

Synthesis and Characterization of Metal Complexes of 2-Hydroxynicotinic Acid

A variety of metal complexes incorporating this compound have been synthesized, often through hydrothermal methods or microwave irradiation. e-journals.indaneshyari.comsemanticscholar.orgnih.gov These methods facilitate the reaction between the metal salt and the ligand, leading to the formation of crystalline products.

Complexes with several divalent and trivalent metal ions have been reported:

Mn(II): Hydrothermal synthesis has yielded Mn(II) complexes such as [Mn(HnicO)₂(H₂O)₂] and [Mn₂(HnicO)₂SO₄(H₂O)₂]n. daneshyari.com Microwave-assisted synthesis has also been used to prepare Mn(II) complexes. e-journals.inresearchgate.net

Co(II): The complex [Co(2-OHnic)₂(H₂O)₂] has been prepared and characterized. hud.ac.uk Microwave synthesis has also been employed for Co(II) complexes. e-journals.inresearchgate.net

Ni(II): Similar to cobalt, a Ni(II) complex with the formula [Ni(C₆H₃NO₃)(N₂H₄)₂] has been synthesized. worldwidejournals.com Microwave-assisted methods have also proven effective for synthesizing Ni(II) complexes. e-journals.inresearchgate.net

Cu(II): A copper(II) coordination compound, [Cu(2-Onic)(OH₂)₂], has been synthesized hydrothermally. semanticscholar.org Other Cu(II) complexes have also been prepared using microwave irradiation. e-journals.inresearchgate.net

Zn(II): A zinc-based metal-organic framework, {[Zn₂(nica)₂(bpy)₁.₅(H₂O)]·0.5(bpy)·3H₂O}n, was synthesized via a self-organization process. researchgate.netnih.govmdpi.com

Nd(III): A one-dimensional coordination polymer containing neodymium, [[Nd₂(L¹)₂(L²)(H₂O)₇][H₂SiW₁₂O₄₀]]n·4H₂O (where H₂L² is this compound), was synthesized under hydrothermal conditions from the in situ transformation of another ligand. nih.govrsc.org

Other Lanthanides (Sm, Eu, Tb, Dy): Lanthanide coordination polymers with the general formula [Ln(Hnica)(H₂O)₂SO₄]n have been synthesized for Sm(III) and Eu(III). scite.airesearchgate.net Additionally, complexes like [Ln(HnicO)₂(μ-HnicO)(H₂O)]·nH₂O have been prepared for Eu(III) and Tb(III). researchgate.net

Below is an interactive table summarizing some of the synthesized metal complexes with this compound.

Ligand Binding Modes and Coordination Geometries within Metal Complexes

This compound is a versatile ligand capable of binding to metal ions through various coordination modes due to the presence of multiple functional groups: the pyridine (B92270) nitrogen, the carboxylate oxygens, and the hydroxyl oxygen. researchgate.netresearchgate.netnih.gov The deprotonation state of the ligand significantly influences its binding behavior. nih.gove-journals.in

Common coordination modes observed include:

N,O-chelation: This involves the pyridine nitrogen and the oxygen from the hydroxyl group at the 2-position, forming a stable four-membered chelate ring. researchgate.netnih.gove-journals.in This mode is observed in a zinc-based MOF. nih.gov

O,O-chelation: This can occur in two ways:

Through the carboxylate group and the hydroxyl oxygen, which results in a six-membered chelate ring, similar to salicylate-type chelation. researchgate.netnih.gove-journals.in

Through the two oxygen atoms of the carboxylate group.

Monodentate and Bridging: The ligand can also act as a monodentate ligand, coordinating through a single atom, or as a bridging ligand, linking multiple metal centers. nih.gove-journals.in

In lanthanide complexes, such as those of Eu(III) and Tb(III), the 2-hydroxynicotinate ligand coordinates through O,O-chelation. researchgate.net In a Zn(II) MOF, the fully deprotonated ligand (nica²⁻) demonstrates both N,O and O,O-chelation modes simultaneously. nih.govmdpi.com For a series of Mn(II), Co(II), Ni(II), and Cu(II) complexes prepared via microwave synthesis, IR spectral analysis indicated an O,O-chelation mode involving the carboxylate oxygen and the amide group oxygen (from the keto tautomer). e-journals.in

The coordination geometry around the metal center is dictated by the coordination number and the nature of the ligands. Octahedral geometries are common, as seen in complexes of Mn(II), Co(II), and Ni(II). e-journals.inhud.ac.ukresearchgate.net For instance, in a Zn(II) MOF, one of the zinc centers adopts a six-coordinated {ZnN₂O₄} octahedral geometry. nih.gov In lanthanide complexes, higher coordination numbers are typical, leading to geometries like a distorted dodecahedron. researchgate.net

Structural Analysis of this compound as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to bridge metal ions is fundamental to its role in forming extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govrsc.orgnih.govdaneshyari.com These materials are of great interest due to their potential applications in areas like gas storage, catalysis, and nonlinear optics. researchgate.netnih.govrsc.orgmdpi.com

In a notable example, a zinc-based MOF, {[Zn₂(nica)₂(bpy)₁.₅(H₂O)]·0.5(bpy)·3H₂O}n, was synthesized using this compound and 4,4'-bipyridine (B149096) (bpy) as linkers. researchgate.netnih.govmdpi.com The structural analysis revealed a three-dimensional porous framework. researchgate.netnih.gov In this structure, the 2-hydroxynicotinate ligands chelate to Zn(II) ions, forming zig-zag chains, which are then interconnected by the bpy ligands to extend the structure into three dimensions. nih.govmdpi.com The resulting framework contains voids occupied by guest water and bpy molecules. nih.govmdpi.com This particular MOF crystallizes in a non-centrosymmetric space group (Fdd2), a prerequisite for second-order nonlinear optical properties. nih.govmdpi.com

Manganese(II) complexes of 2-hydroxynicotinate have also been shown to form extended networks. daneshyari.com For example, [Mn₂(HnicO)₂SO₄(H₂O)₂]n features a 2D coordination network, while [NaMn(HnicO)₃]n forms a 3D network where binuclear Na(I)–Mn(II) units are linked by carboxylate groups. daneshyari.com

Lanthanide ions, with their high coordination numbers, readily form coordination polymers with this compound. researchgate.netresearching.cn Often, the carboxylate group acts as a bridge between the lanthanide ions, leading to polymeric structures. researchgate.net For instance, a lanthanum coordination polymer, {[LaL(HL)(H₂O)₃]1/3(SO₄)₂/₃(H₃O)₂H₂O} (where H₂L = this compound), forms a 2D layered structure which is further connected by weak interactions into a 3D framework. researching.cn Similarly, isostructural Sm(III) and Eu(III) coordination polymers exhibit 1D chain structures. researchgate.net

Spectroscopic and Magnetic Studies of Metal-2-Hydroxynicotinic Acid Complexes

Spectroscopic techniques are indispensable for characterizing metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination modes of the ligand. e-journals.indaneshyari.comresearching.cn The positions of the carboxylate stretching bands (asymmetric and symmetric) can indicate whether the carboxylate group is free, monodentate, or bridging. Shifts in the vibrational bands corresponding to the pyridine ring and the C-O (hydroxyl) group upon complexation confirm their involvement in coordination. e-journals.in For example, in a series of Mn(II), Co(II), Ni(II), and Cu(II) complexes, the presence of N-H stretching bands supported the existence of the ligand in its protonated keto form within the complexes. e-journals.in The appearance of new bands in the low-frequency region (400-500 cm⁻¹) can be attributed to M-O stretching vibrations, confirming the formation of metal-oxygen bonds. e-journals.in

UV-Visible Spectroscopy: Electronic spectra are used to deduce the coordination geometry of the metal ions, particularly for transition metals. e-journals.inresearchgate.net The d-d transitions observed for Co(II) and Ni(II) complexes, for example, are characteristic of octahedral geometries. e-journals.in

Luminescence Spectroscopy: Lanthanide complexes of this compound are often luminescent. researchgate.netmdpi.com The ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. Photoluminescence studies on an Eu(III) complex showed emission from the ⁵D₀ excited state, while a Tb(III) complex exhibited emission from the ⁵D₄ state. researchgate.net The quantum efficiency and luminescence lifetimes of these complexes have been measured to evaluate their potential as light-emitting materials. researchgate.net A Zn(II)-based MOF was also found to exhibit blue light emission. researchgate.netnih.govmdpi.com

Magnetic susceptibility measurements are performed to understand the magnetic properties of the complexes, especially those containing paramagnetic metal ions like Mn(II), Cu(II), and lanthanides. daneshyari.comnih.govtandfonline.com Studies on the Mn(II) complex [Mn₂(HnicO)₂SO₄(H₂O)₂]n revealed antiferromagnetic interactions between the metal centers. daneshyari.com A neodymium-containing coordination polymer also had its magnetic properties investigated by measuring its magnetic susceptibility over a range of temperatures. nih.gov These studies are crucial for exploring potential applications in magnetic materials. tandfonline.com

Molecular Interactions, Solubility, and Crystallization Studies of 2 Hydroxynicotinic Acid

Comprehensive Solubility Studies in Protic and Aprotic Solvents (e.g., water, ethanol (B145695), DMSO)

The solubility of 2-Hydroxynicotinic acid (2-HNA) is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen-bonding capabilities. Studies have shown that 2-HNA is soluble in polar protic solvents such as water and ethanol, as well as polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Conversely, it is insoluble in nonpolar solvents.

The presence of an intramolecular hydrogen bond in 2-HNA plays a role in its increased solubility in both water and ethanol. rsc.org This effect is more pronounced in water, likely due to water's higher polarity and capacity for hydrogen bonding. rsc.org In the solid state, 2-HNA exists predominantly as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), which influences its physical properties, including solubility.

Table 1: Comparative Solubility of Hydroxynicotinic Acid (HNA) Isomers at 293 ± 2 K

| Solvent | Solubility Trend | Most Soluble Isomer |

|---|---|---|

| Water | 4-HNA ≫ 2-HNA > 5-HNA ≈ 6-HNA rsc.org | 4-HNA rsc.org |

| Ethanol | 2-HNA ≈ 4-HNA > 5-HNA > 6-HNA rsc.org | 2-HNA rsc.org |

Linear Solvation Energy Relationship (LSER) Studies and Deviations due to Tautomerism and Hydrogen Bonding

Linear Solvation Energy Relationship (LSER) studies are employed to correlate physicochemical properties of a solute with solvent parameters. These parameters typically include the solvent's polarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β).

In the case of the hydroxynicotinic acid family, LSER studies have revealed significant differences between isomers. For instance, a study comparing 2-HNA and 6-Hydroxynicotinic acid (6-HNA) found that while 6-HNA shows a good correlation with these solvent polarity parameters, 2-HNA deviates significantly. This deviation is attributed to the unique structural features of 2-HNA, specifically its distinct hydrogen-bonding network and its pronounced keto-enol tautomerism. In the solid state and likely influencing its behavior in solution, 2-HNA predominantly exists as the keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). This tautomerism, stabilized by an intramolecular hydrogen bond, alters the molecule's interaction with surrounding solvent molecules, causing it to behave differently from what would be predicted by general solvation models that hold true for its isomers. unipd.it

Mechanisms of Molecular Aggregation during Crystallization from Solution

Crystallization from solution is a critical process for the purification of compounds like 2-HNA, yet the molecular-level mechanisms governing the formation of crystals are complex and not fully understood. rsc.orgul.pt Studies focusing on the hydroxynicotinic acid family aim to shed light on how systematic changes in molecular structure impact solute-solvent and solute-solute interactions, which in turn mediate molecular aggregation and the final crystal form. ul.pt

For 2-HNA, a key factor in its crystallization is its tautomeric nature. In the solid state, it exists as the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) tautomer. researchgate.net This compound is known to exhibit polymorphism, meaning it can crystallize into multiple different crystal structures, with four polymorphs (Forms I-IV) having been identified. researchgate.net The formation of these distinct polymorphs arises from different packing arrangements of the molecules in the crystal lattice. researchgate.net

The stability of these polymorphs varies. Form I is the most thermodynamically stable, particularly at elevated temperatures. researchgate.net Form II is known to convert to Form I upon heating, while the metastable Forms III and IV transform into Form II under thermal stress. researchgate.net The specific crystallization conditions, such as the solvent used and the presence of acidic additives, can influence which polymorphic form is obtained. researchgate.netmdpi.com For example, pH control during crystallization from aqueous media has been shown to produce a variety of solid forms, from individual crystals to microcrystalline powders and aggregates. mdpi.com Techniques like NMR spectroscopy have been utilized to provide insights into the aggregation processes of related nicotinic acids in solution prior to crystallization. rsc.org

Application in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target molecule. mdpi.commdpi.com this compound has been effectively used in this field, not as the primary target, but as a structural analogue or "dummy template" for the creation of selective MIPs. mdpi.combrill.com

The design of MIPs involves polymerizing functional monomers and a cross-linker around a template molecule. mdpi.com In several studies, 2-HNA has been successfully employed as a dummy template for the mycotoxin patulin (B190374). mdpi.combrill.combrill.com The rationale for using a dummy template is to create binding sites that recognize the target molecule (patulin) without the risk of the template itself leaking from the final polymer and causing analytical interference. analis.com.my

The molecular structure of 2-HNA, with its hydroxyl and carboxyl groups, is crucial for the synthesis process. These functional groups enable specific, non-covalent interactions, primarily through hydrogen bonding, with functional monomers such as methacrylic acid. During polymerization, these monomers arrange around the 2-HNA template. A cross-linking agent is then used to form a rigid, three-dimensional polymer network, locking these arrangements in place and creating cavities that are complementary in size, shape, and chemical functionality to the 2-HNA template. mdpi.com

The effectiveness of a MIP is quantified by its selectivity, often expressed as an imprinting factor (IF). This factor compares the binding of the target analyte to the MIP versus a non-imprinted polymer (NIP) prepared without the template. Research has shown that MIPs created using 2-HNA as a template for patulin detection exhibit superior selectivity. One study reported an imprinting factor of 3.8, noting that the steric compatibility of 2-HNA was better than that of 6-hydroxynicotinic acid for this purpose.

Optimizing the synthesis conditions is critical for creating high-affinity MIPs. A key parameter is the molar ratio of the template to the functional monomer and the cross-linker. nih.govnih.gov An optimal ratio ensures the formation of stable template-monomer complexes before polymerization, leading to well-defined binding sites. Using too high a ratio of functional monomer to template can increase non-specific binding, thereby reducing the polymer's selectivity. nih.gov

For a 2-HNA-based MIP designed for patulin, an optimized monomer-to-template ratio of 4:1 was reported to minimize non-specific binding. This optimization resulted in a polymer with a maximum binding capacity (Qmax) of 28 mg/g. While specific optimization studies for 2-HNA are limited, research on other MIP systems underscores the importance of this parameter. For example, a study on a sulfadimethoxine (B1681780) MIP found that a template:monomer:cross-linker ratio of 1:6:20 yielded the highest imprinting factor of 3.94. nih.gov Such findings highlight the necessity of empirical optimization to achieve the desired binding capacity and selectivity for each specific template-target system. biolscigroup.us

Environmental and Microbial Transformations of 2 Hydroxynicotinic Acid

Naturally Occurring Instances and Biosynthetic Routes in Plants and Microorganisms

2-Hydroxynicotinic acid, a derivative of nicotinic acid, is not commonly cited as a widespread natural product in plants but has been identified as a metabolite in various microbial systems. Its formation in microorganisms typically occurs through the hydroxylation of nicotinic acid.

Specific bacterial species have been shown to catalyze the regioselective hydroxylation of nicotinic acid at the C2 position, leading to the formation of this compound. nih.gov For instance, research into the degradation of 6-methylnicotinic acid led to the isolation of new bacterial strains, one of which, designated Mena 23/3-3c, was found to hydroxylate nicotinic acid at the C2 position. nih.gov However, this particular strain did not further degrade the resulting this compound. nih.gov Other bacteria, such as Proteobacteria sp., are also capable of transforming nicotinic acid into this compound. researchgate.net

Additionally, this compound has been identified as one of the key metabolites produced by the bacterium Rhodococcus erythropolis during the biodesulfurization of petroleum products. researchgate.net In this context, its production was observed to be upregulated when the bacterium was exposed to high concentrations of 2-hydroxybiphenyl (2-HBP), a breakdown product of dibenzothiophene (B1670422) (DBT). researchgate.net

Table 1: Microorganisms Involved in the Biosynthesis of this compound

| Microorganism | Substrate | Role/Process |

| Proteobacteria sp. | Nicotinic acid | Transforms nicotinic acid to this compound. researchgate.net |

| Strain Mena 23/3-3c | Nicotinic acid | Hydroxylates nicotinic acid at the C2 position to produce this compound. nih.gov |

| Rhodococcus erythropolis | Dibenzothiophene (DBT) / 2-Hydroxybiphenyl (2-HBP) | Produces this compound as a metabolite during biodesulfurization. researchgate.net |

Microbial Degradation Pathways and Metabolites of this compound

The microbial degradation of this compound itself is not as extensively documented as the degradation of its isomer, 6-hydroxynicotinic acid, which is a common intermediate in bacterial nicotinic acid catabolism. semanticscholar.orgebi.ac.uk However, research on related chlorinated compounds provides insight into potential degradation pathways.

Studies have been conducted on the microbial degradation of 5-chloro-2-hydroxynicotinic acid. Bacteria capable of using this compound as a sole source of carbon and energy have been isolated and identified as belonging to the genus Mycobacterium. researchgate.netepa.gov In these organisms, this compound was found to have an inductive effect on the enzymes responsible for degradation. researchgate.net The degradation of 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. BA proceeds through an initial metabolite, though further specific breakdown products in this pathway are not fully detailed in the available research. researchgate.net

The general principle of aerobic degradation of such heterocyclic compounds often involves hydroxylation followed by ring cleavage to form simpler molecules that can enter central metabolic pathways. semanticscholar.orgepa.gov For example, the degradation of nicotinic acid by Pseudomonas fluorescens involves initial hydroxylation to 6-hydroxynicotinic acid, followed by oxidative decarboxylation to 2,5-dihydroxypyridine, and subsequent ring cleavage to yield maleamic and formic acids. semanticscholar.org While this is a different pathway, it illustrates the types of reactions involved in breaking down pyridine-based structures.

Table 2: Known Microbial Degradation Systems for this compound Derivatives

| Microorganism | Substrate | Key Finding |

| Mycobacterium sp. | 5-Chloro-2-hydroxynicotinic acid | Utilizes the compound as a sole carbon and energy source. researchgate.netepa.gov |

| Mycobacterium sp. BA | 5-Chloro-2-hydroxynicotinic acid | The parent compound, this compound, induces the degrading enzymes. researchgate.net |

Research on this compound as a Growth Factor in Specific Microbial Systems (e.g., Erwinia amylovora)

This compound has been identified as a significant growth factor for the bacterium Erwinia amylovora. chemicalbook.comchemicalbook.comechemi.com This plant pathogen is the causal agent of fire blight, a destructive disease affecting apples, pears, and other members of the Rosaceae family. chemicalbook.comchemdad.com Research has shown that this compound, an analogue of nicotinic acid, plays a role in the growth of this bacterium, particularly in the context of pear and apple blossoms where the infection often initiates. chemicalbook.comchemdad.comcymitquimica.com

Potential for Bioremediation or Environmental Fate Studies

The study of microbial degradation of N-heterocyclic aromatic compounds, a class to which this compound belongs, is crucial for developing effective bioremediation strategies. epa.govcortland.edu These compounds can be environmental pollutants originating from industrial activities. cortland.edu

While specific, large-scale bioremediation applications using this compound are not widely reported, the foundational research into its microbial interactions provides a basis for such potential. The ability of Mycobacterium species to degrade the chlorinated derivative, 5-chloro-2-hydroxynicotinic acid, is particularly relevant. researchgate.netepa.gov This demonstrates that microbes can evolve pathways to break down even modified versions of this compound, which is a promising indicator for potential environmental cleanup applications. Understanding the enzymes and genetic pathways in these microbes could allow for their enhancement and use in treating contaminated soil or water. cortland.edu However, further research is needed to fully explore the environmental fate of this compound and to develop targeted bioremediation technologies.

Advanced Analytical Methodologies and Data Interpretation

Potentiometric Titrations for Accurate Determination of Protonation Constants and Binding Behavior

Potentiometric titration is a fundamental technique used to quantify the acidic and basic properties of 2-hydroxynicotinic acid by determining its protonation constants (pKa values). This method involves monitoring the pH of a 2-HNA solution as a titrant of a known concentration is incrementally added. The resulting titration curve, a plot of pH versus the volume of titrant added, reveals inflection points that correspond to the pKa values of the ionizable groups in the molecule.

For this compound, which possesses both a carboxylic acid group and a hydroxyl group on the pyridine (B92270) ring, potentiometric titrations can elucidate the pKa values for both functionalities. Research has reported a pKa₁ of approximately 4.2 for the carboxylic acid group and a pKa₂ of around 8.9 for the hydroxyl group. These constants are critical for understanding how 2-HNA will behave in different pH environments, predicting its charge state, and consequently, its interaction with other molecules and metal ions.

The binding behavior of 2-HNA with metal ions, a key aspect of its function in coordination chemistry and potential biological applications, is also investigated using potentiometric titrations. scispace.com By performing titrations in the presence of metal ions, the stability constants of the resulting metal-ligand complexes can be determined. This data provides quantitative insight into the strength and stoichiometry of the binding interactions. For instance, studies have explored the complex formation of 2-HNA with metal ions like zinc(II) and copper(II). mdpi.comrsc.org

Table 1: Protonation Constants of this compound

| Functional Group | pKa Value |

|---|---|

| Carboxylic Acid | ~4.2 |

| Hydroxyl Group | ~8.9 |

High-Performance Liquid Chromatography (HPLC) for Purity, Separation, and Binding Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high-resolution separation, and precise quantification. researchgate.netadvancechemjournal.com This technique is routinely employed to assess the purity of 2-HNA samples, separating it from starting materials, byproducts, and degradation products. uwyo.edu Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode used for this purpose. advancechemjournal.comsielc.com

A typical HPLC method for 2-HNA might utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com The retention time of 2-HNA under specific chromatographic conditions serves as a key identifier. By comparing the peak area of the analyte to that of a known standard, the concentration and therefore the purity of the sample can be accurately determined. mdpi.com

Furthermore, HPLC is instrumental in quantifying binding interactions. For example, in studies of drug-protein binding, HPLC can be used to measure the amount of free versus bound 2-HNA after incubation with a protein like human serum albumin. hplc.eu This information is vital for understanding the pharmacokinetic properties of potential drug candidates. HPLC can also be coupled with other detectors, such as mass spectrometry, to provide even more definitive identification and quantification.

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|